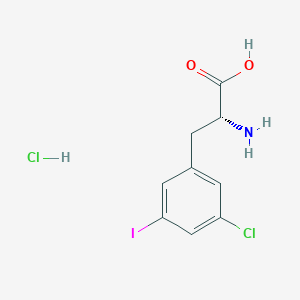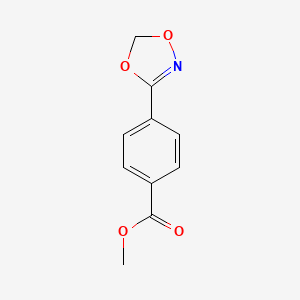![molecular formula C8H7FN2O B13044771 (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is a fluorinated heterocyclic compound with the molecular formula C8H7FN2O It is a derivative of pyrrolopyridine and contains a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an appropriate cyclizing agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position using a fluorinating reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced at the 2-position through a hydroxymethylation reaction, which can be achieved using formaldehyde or paraformaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)formaldehyde, (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)carboxylic acid.
Reduction: (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of (5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can modulate various cellular pathways, including signal transduction, gene expression, and metabolic processes, depending on its target.
類似化合物との比較
Similar Compounds
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-4-YL)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-YL)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and lipophilicity, while the hydroxymethyl group at the 2-position provides a site for further functionalization and interaction with biological targets.
特性
分子式 |
C8H7FN2O |
|---|---|
分子量 |
166.15 g/mol |
IUPAC名 |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4H2,(H,10,11) |
InChIキー |
BWBQCCOCUZFMJP-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(NC2=NC=C1F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)

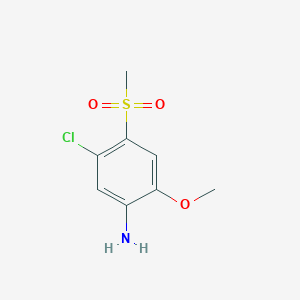
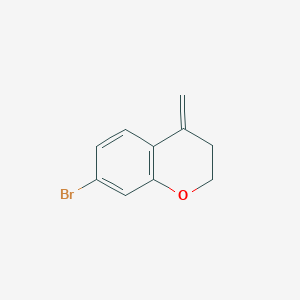
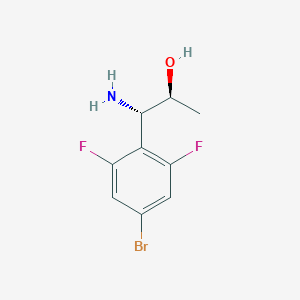
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
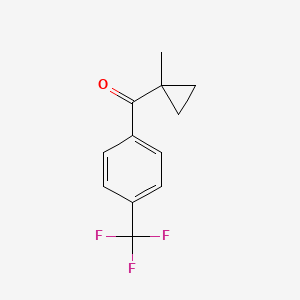
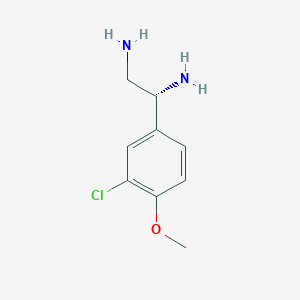

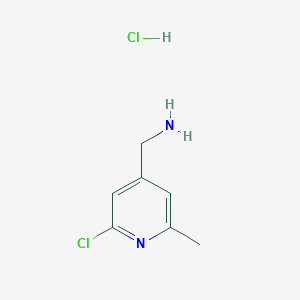
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
